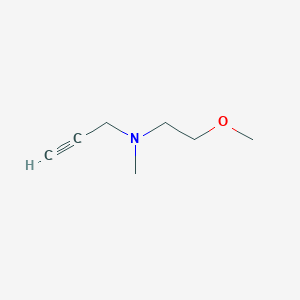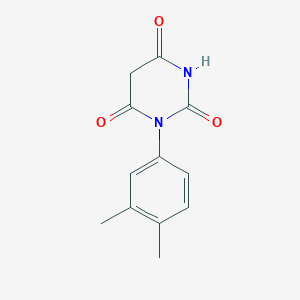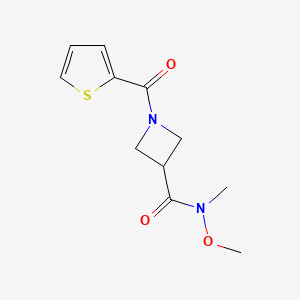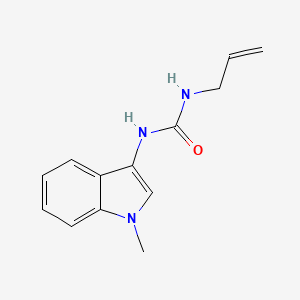
3-(Piperazin-1-YL)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-YL)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 . It is used in research and development .
Synthesis Analysis
The synthesis of structurally similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, involves a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring attached to a benzonitrile group . The molecular weight of this compound is 223.70 .Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 187.24 and a density of 1.16 . The flash point is 174.3℃ .Aplicaciones Científicas De Investigación
Photo-Induced Electron Transfer
A study on novel piperazine substituted naphthalimide model compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de] isoquinoline-1,3-dione hydrochloride (NA3), revealed insights into their luminescent properties and photo-induced electron transfer (PET) processes. These compounds demonstrated potential applications in pH sensing and the study of PET mechanisms, essential for understanding molecular interactions in various scientific fields (Gan, Chen, Chang, & Tian, 2003).
Antiviral Activity Against HCV
Research on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives, including 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, showed significant antiviral activity against Hepatitis C Virus (HCV). These compounds, particularly the highly effective HCV inhibitor L0909, block HCV replication by acting on the entry stage, offering a novel mechanism for HCV treatment (Jiang et al., 2020).
Synthesis and Pharmacological Evaluation
A study focused on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating their potential for antidepressant and antianxiety activities. This research is significant in the field of medicinal chemistry for developing new therapeutic agents (Kumar et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(Piperazin-1-YL)benzonitrile hydrochloride is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . Piperazine derivatives, including this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The compound interacts with its targets, primarily dopamine and serotonin receptors, by antagonizing their action This means it binds to these receptors and inhibits their normal function, leading to changes in neurotransmitter levels in the brain
Biochemical Pathways
The compound’s action affects the biochemical pathways of dopamine and serotonin, two critical neurotransmitters in the brain. By antagonizing these receptors, it can alter the balance of these neurotransmitters, potentially leading to changes in mood, behavior, and perception . The downstream effects of these changes can vary widely and are subject to individual differences.
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 , suggesting it has properties conducive to good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors. This can lead to changes in neurotransmitter levels and subsequent alterations in mood, behavior, and perception . Some of the synthesized compounds were also found to have antibacterial activity .
Análisis Bioquímico
Biochemical Properties
It is known that piperazine derivatives, such as 3-(Piperazin-1-YL)benzonitrile hydrochloride, have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Based on the known activities of similar piperazine derivatives, it can be hypothesized that this compound may influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that similar piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
3-piperazin-1-ylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHLUGJSJXSHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-99-6 |
Source


|
| Record name | 832735-99-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)



![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)
![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)


![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)
